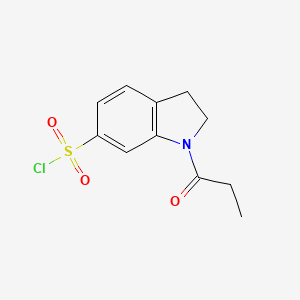

1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

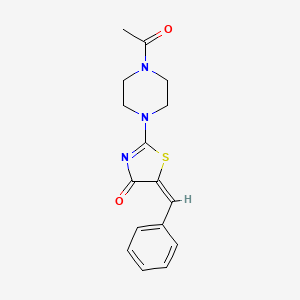

“1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1315366-35-8 . It has a molecular weight of 273.74 and its molecular formula is C11H12ClNO3S .

Molecular Structure Analysis

The InChI code for “1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is 1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” include a molecular weight of 273.74 and a molecular formula of C11H12ClNO3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.科学的研究の応用

Efficient Sulfonation and Selective Functional Group Transformations

The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been optimized, showcasing a clean and straightforward protocol for direct synthesis. This approach allows for the production of sulfonamide derivatives by reacting with nitrogen nucleophiles, demonstrating the compound's utility in synthesizing diverse chemical entities (Janosik et al., 2006).

Iodine-Catalyzed Sulfenylation

A metal- and base-free sulfenylation protocol employing aryl-/alkyl sulfonyl chlorides has been developed, yielding high to excellent yields of indole 3-sulfenylether molecules. This methodology underscores the versatility of sulfonyl chlorides in chemical syntheses, offering a pathway to synthesize sterically and electronically diverse compounds (Kumaraswamy et al., 2015).

Novel Synthesis Approaches

Research into the organic sulfur mechanisms has introduced new preparative and reactive pathways for hydroxyalkanesulfonyl chlorides, revealing intricate reaction dynamics and potential applications in developing novel synthetic routes and materials (King & Hillhouse, 1983).

Electrooxidative Sulfonylation

A novel method for the electrochemical α-sulfonylation of 1H-indole with arenesulfinates has been explored under metal-free conditions. This process facilitates the synthesis of indolyl aryl sulfones, showcasing the potential of electrochemical methods in sustainable and efficient chemical synthesis (Feng et al., 2017).

Green Catalysis in Synthesis

Utilizing nicotinic acid functionalized chlorosulfonic acid as a catalyst, a green methodology for synthesizing bis(2-methyl-1H-indole) derivatives has been developed. This approach highlights the importance of environmentally friendly catalysts in organic synthesis, contributing to the reduction of hazardous waste and improving reaction efficiencies (Hosseinzadeh & Mokhtary, 2018).

将来の方向性

特性

IUPAC Name |

1-propanoyl-2,3-dihydroindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHMKQIOWXCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

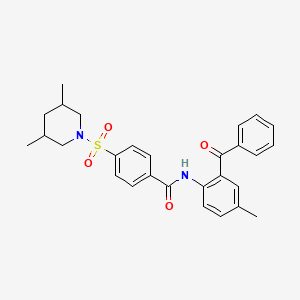

![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)

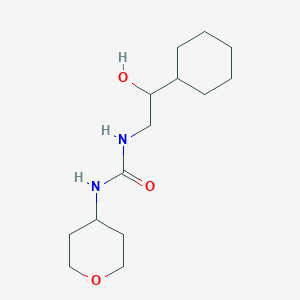

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

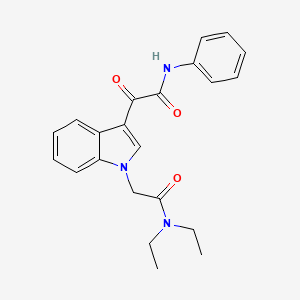

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B2608257.png)

![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)